molecular formula C20H13N3O3S B2445192 N-(5-benzoyl-4-phenylthiazol-2-yl)isoxazole-5-carboxamide CAS No. 941868-89-9

N-(5-benzoyl-4-phenylthiazol-2-yl)isoxazole-5-carboxamide

Cat. No.: B2445192
CAS No.: 941868-89-9
M. Wt: 375.4
InChI Key: SRKPZIIQFUHGMN-UHFFFAOYSA-N
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Description

N-(5-benzoyl-4-phenylthiazol-2-yl)isoxazole-5-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a thiazole ring, an isoxazole ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-benzoyl-4-phenylthiazol-2-yl)isoxazole-5-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors to form the thiazole and isoxazole rings. The reaction conditions often require the use of catalysts such as Cu(I) or Ru(II) for cycloaddition reactions . Metal-free synthetic routes have also been explored to avoid the drawbacks associated with metal catalysts .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to ensure high yield and purity. This often includes scaling up the reactions, using continuous flow reactors, and employing green chemistry principles to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(5-benzoyl-4-phenylthiazol-2-yl)isoxazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Scientific Research Applications

N-(5-benzoyl-4-phenylthiazol-2-yl)isoxazole-5-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(5-benzoyl-4-phenylthiazol-2-yl)isoxazole-5-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-benzoyl-4-phenylthiazol-2-yl)isoxazole-5-carboxamide is unique due to its combination of both thiazole and isoxazole rings, which imparts distinct chemical and biological properties. This dual-ring structure allows it to interact with a broader range of molecular targets compared to compounds with only one type of ring .

Properties

IUPAC Name

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N3O3S/c24-17(14-9-5-2-6-10-14)18-16(13-7-3-1-4-8-13)22-20(27-18)23-19(25)15-11-12-21-26-15/h1-12H,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRKPZIIQFUHGMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC=NO3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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